molecular formula C10H16N2O3 B6232119 ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate CAS No. 473923-54-5

ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate

Cat. No. B6232119
CAS RN: 473923-54-5
M. Wt: 212.2
InChI Key:
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Description

Ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate (EHPOC) is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. EHPOC has a unique molecular structure and a wide range of biochemical and physiological effects.

Scientific Research Applications

EHPOC has been used in a variety of scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. It has also been used as a tool for studying the effects of oxidative stress on cells, as well as its ability to modulate the immune system.

Mechanism of Action

EHPOC has been found to interact with a variety of proteins and enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). These interactions are believed to be responsible for its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
EHPOC has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6). It has also been found to reduce the growth of cancer cells by modulating the expression of cell cycle-related proteins. In addition, EHPOC has been found to modulate the immune system by suppressing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

EHPOC has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively non-toxic. It also has a wide range of biochemical and physiological effects, making it useful for studying a variety of biological processes. However, it is important to note that EHPOC is not approved for use in humans, and its effects in humans are not yet fully understood.

Future Directions

There are a number of potential future directions for the use of EHPOC in scientific research. It could be used to further study its anti-inflammatory and anti-cancer properties, as well as its ability to modulate the immune system. It could also be used to study its potential as an antioxidant, or its ability to modulate the expression of genes involved in the cell cycle. Additionally, it could be used to study its potential as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

EHPOC can be synthesized by a process known as the oxyamination reaction. This process involves the reaction of an amine with an aldehyde in the presence of an oxidizing agent. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, at a temperature of around 0 °C. After the reaction is complete, the product is purified by column chromatography or recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate involves the condensation of ethyl 4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate with an appropriate aldehyde followed by reduction of the resulting imine.", "Starting Materials": [ "Ethyl 4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate", "Aldehyde" ], "Reaction": [ "Condensation of ethyl 4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate with an appropriate aldehyde in the presence of a catalyst such as p-toluenesulfonic acid or trifluoroacetic acid to form the corresponding imine.", "Reduction of the imine using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate." ] }

CAS RN

473923-54-5

Product Name

ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate

Molecular Formula

C10H16N2O3

Molecular Weight

212.2

Purity

95

Origin of Product

United States

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